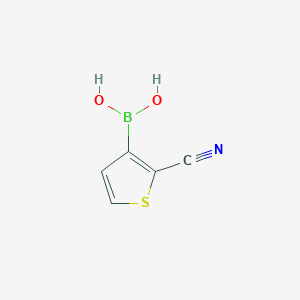

(2-Cyanothiophen-3-yl)boronic acid

Beschreibung

BenchChem offers high-quality (2-Cyanothiophen-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Cyanothiophen-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2-cyanothiophen-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BNO2S/c7-3-5-4(6(8)9)1-2-10-5/h1-2,8-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWCHPVGCQCEQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(SC=C1)C#N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901299427 | |

| Record name | B-(2-Cyano-3-thienyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023595-18-7 | |

| Record name | B-(2-Cyano-3-thienyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1023595-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(2-Cyano-3-thienyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-cyanothiophen-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Cyanothiophen-3-yl)boronic Acid

Introduction: The Significance of (2-Cyanothiophen-3-yl)boronic Acid in Modern Drug Discovery

(2-Cyanothiophen-3-yl)boronic acid is a key heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its utility is primarily derived from its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, which is a fundamental transformation in the construction of biaryl and heteroaryl structures. These structural motifs are prevalent in a vast number of biologically active compounds and functional materials.

The thiophene ring itself is a well-established bioisostere for the benzene ring, offering a modified pharmacokinetic and metabolic profile in drug candidates. The presence of the cyano group at the 2-position and the boronic acid at the 3-position provides a unique electronic and steric arrangement, making it a valuable synthon for medicinal chemists to explore novel chemical space. The cyano group can act as a hydrogen bond acceptor or be further transformed into other functional groups, while the boronic acid moiety serves as the reactive handle for coupling reactions.

This guide provides a comprehensive and technically detailed protocol for the synthesis of (2-Cyanothiophen-3-yl)boronic acid, aimed at researchers, scientists, and professionals in drug development. The described methodology is based on a robust and well-established synthetic route involving a halogen-metal exchange followed by borylation.

Synthetic Strategy: A Two-Step Approach from 3-Bromo-2-cyanothiophene

The most direct and reliable route to (2-Cyanothiophen-3-yl)boronic acid commences with the commercially available starting material, 3-bromo-2-cyanothiophene. The synthesis proceeds via a two-step sequence:

-

Lithium-Halogen Exchange: Treatment of 3-bromo-2-cyanothiophene with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperature results in a rapid and efficient halogen-metal exchange to generate the key intermediate, 3-lithio-2-cyanothiophene. This reaction is highly regioselective, with the lithium atom replacing the bromine at the 3-position. The low temperature is crucial to prevent side reactions and decomposition of the organolithium intermediate.

-

Borylation and Hydrolysis: The in situ generated 3-lithiated thiophene is then quenched with an electrophilic boron source, typically a trialkyl borate like triisopropyl borate or trimethyl borate. This forms a boronate ester intermediate. Subsequent acidic or basic workup hydrolyzes the boronate ester to yield the final product, (2-Cyanothiophen-3-yl)boronic acid.

The overall synthetic transformation is depicted in the following reaction scheme:

Caption: Experimental workflow for the synthesis.

Step-by-Step Method:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet, add 3-bromo-2-cyanothiophene (1.88 g, 10.0 mmol).

-

Dissolution and Cooling: Add anhydrous tetrahydrofuran (THF, 50 mL) via cannula and stir until the starting material is fully dissolved. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol, 1.1 equivalents) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C. After the addition is complete, stir the resulting dark solution at -78 °C for 1 hour.

-

Borylation: To the reaction mixture, add triisopropyl borate (2.8 mL, 12.0 mmol, 1.2 equivalents) dropwise via syringe, again maintaining the temperature below -70 °C. A precipitate may form upon addition.

-

Warming: After the addition of the borate, stir the reaction mixture at -78 °C for an additional 2 hours. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature overnight.

-

Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid (20 mL). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium chloride solution (brine, 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product as a solid.

Purification and Characterization

The purification of aryl boronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature, which can lead to streaking on silica gel chromatography.

Purification Strategy:

-

Trituration/Recrystallization: The crude solid can often be purified by trituration with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether to remove non-polar impurities. Recrystallization from a suitable solvent system (e.g., water, or an organic solvent mixture) can also be effective.

-

Acid-Base Extraction: An alternative purification method involves dissolving the crude product in a basic aqueous solution (e.g., 1 M NaOH) to form the boronate salt. The aqueous layer is then washed with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove neutral organic impurities. The aqueous layer is then re-acidified with HCl to precipitate the pure boronic acid, which is collected by filtration.

-

Chromatography: While challenging, flash column chromatography on silica gel can be attempted. It is often necessary to use a polar eluent system, and sometimes a small amount of acid (e.g., acetic acid) is added to the eluent to suppress deboronation.

Expected Yield and Characterization:

The expected yield of (2-Cyanothiophen-3-yl)boronic acid is typically in the range of 60-80%. The final product should be characterized by standard analytical techniques:

-

¹H NMR: To confirm the structure and purity.

-

¹³C NMR: To further confirm the carbon framework.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point: As an indicator of purity.

Causality Behind Experimental Choices

-

Choice of Base: n-Butyllithium is a strong, non-nucleophilic base that is ideal for halogen-metal exchange at low temperatures. tert-Butyllithium can also be used and is sometimes preferred for a cleaner reaction, as the byproduct, tert-butyl bromide, is less likely to participate in side reactions.

-

Low Temperature: The reaction is conducted at -78 °C to ensure the stability of the highly reactive 3-lithiated thiophene intermediate and to prevent side reactions such as deprotonation at other positions or reaction with the solvent.

-

Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as organolithium reagents and borate esters are highly reactive towards water.

-

Inert Atmosphere: An inert atmosphere of argon or nitrogen is essential to prevent the quenching of the organolithium intermediate by atmospheric oxygen and moisture.

-

Hydrolysis Step: The boronate ester is hydrolyzed to the boronic acid. An acidic workup is commonly employed, which also serves to neutralize any remaining base.

Conclusion

The synthesis of (2-Cyanothiophen-3-yl)boronic acid via lithium-halogen exchange of 3-bromo-2-cyanothiophene followed by borylation is a reliable and efficient method for producing this valuable building block on a laboratory scale. Careful attention to anhydrous and inert reaction conditions is paramount for achieving high yields and purity. The purification of the final product may require some optimization depending on the nature of the impurities. This in-depth guide provides a solid foundation for researchers to successfully synthesize and utilize (2-Cyanothiophen-3-yl)boronic acid in their synthetic endeavors.

References

- Gronowitz, S. Thiophene and its Derivatives. In The Chemistry of Heterocyclic Compounds; John Wiley & Sons, Inc.: 1992; Vol. 44.

- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: 2012.

- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms, 5th ed.; Springer: 2014.

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

- Hall, D. G., Ed.

- Wakefield, B. J. Organolithium Methods; Academic Press: 1988.

(2-Cyanothiophen-3-yl)boronic acid chemical properties

This guide provides an advanced technical analysis of (2-Cyanothiophen-3-yl)boronic acid , a specialized heteroaryl building block used in the synthesis of complex pharmaceuticals and organic semiconductors.

CAS: 1023595-18-7 | Molecular Formula: C₅H₄BNO₂S[1]

Executive Summary

(2-Cyanothiophen-3-yl)boronic acid is a bifunctional thiophene scaffold characterized by the orthogonal reactivity of its boronic acid (C3) and nitrile (C2) moieties.[1] While invaluable for constructing fused heterocyclic systems (e.g., thienopyridines), this compound exhibits significant hydrolytic instability . The electron-withdrawing nitrile group at the ortho position destabilizes the C–B bond under basic conditions, accelerating protodeboronation.

This guide outlines the physicochemical profile, validated synthesis routes, and critical handling protocols required to utilize this reagent without degradation.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data | Technical Note |

| Molecular Weight | 152.97 g/mol | Monoisotopic Mass: 153.01 |

| Appearance | Off-white to beige powder | Darkens upon oxidation/hydrolysis.[1] |

| Solubility | DMSO, Methanol, THF | Poor solubility in non-polar solvents (Hexane). |

| Acidity (pKa) | ~7.3 (Boronic acid) | The nitrile group increases acidity compared to phenylboronic acid (pKa ~8.8). |

| Storage | 2–8°C, Inert Atmosphere | Critical: Hygroscopic. Store under Argon/Nitrogen.[1] |

| Stability Class | High Risk | Prone to rapid protodeboronation in aqueous base (pH > 9).[1] |

Synthesis & Manufacturing

Direct lithiation of 3-thiophenecarbonitrile is ill-advised due to competing nucleophilic attack on the nitrile.[1] The industry-standard route utilizes Miyaura Borylation of the brominated precursor to ensure chemoselectivity.[1]

Route: Pd-Catalyzed Borylation of 3-Bromo-2-thiophenecarbonitrile

This pathway avoids harsh organolithium reagents, preserving the nitrile functionality.[1]

Figure 1: Validated synthesis pathway avoiding nucleophilic attack on the nitrile group.

Reactivity & Mechanistic Insights

The Protodeboronation Trap

The primary failure mode when using this reagent is protodeboronation .[1]

-

Mechanism: In basic media (Suzuki coupling conditions), the boronic acid forms a boronate anion. The electron-withdrawing nitrile (C2) stabilizes the transition state for C–B bond cleavage, releasing the boronic acid moiety and yielding 3-thiophenecarbonitrile.

-

Mitigation: Avoid strong bases (NaOH, KOH). Use mild, non-aqueous bases (CsF, K₃PO₄) or anhydrous conditions (Suzuki-Miyaura using boronate esters).

Orthogonal Transformations

The compound serves as a "linchpin" for fused heterocycles.[1]

-

Suzuki Coupling (C3): Installs aryl/heteroaryl groups.[1]

-

Nitrile Cyclization (C2): Subsequent attack on the nitrile (e.g., by an amine on the newly coupled ring) forms fused systems like thieno[2,3-c]pyridines .

Figure 2: Competing pathways. Path B dominates if the catalyst is inactive or base is too strong.

Experimental Protocol: "Base-Controlled" Suzuki Coupling

Standard aqueous Suzuki conditions often fail with this substrate.[1] This protocol uses a mild base and high-activity catalyst to outcompete decomposition.[1]

Materials

-

Substrate: (2-Cyanothiophen-3-yl)boronic acid (1.2 equiv)[1]

-

Electrophile: Aryl Bromide (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (3 mol%)[1]

-

Base: K₃PO₄ (2.0 equiv, finely ground)

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology

-

Activation: Charge a reaction vial with the Aryl Bromide, Boronic Acid, Pd catalyst, and Ligand.

-

Inerting: Seal the vial and purge with Nitrogen/Argon for 5 minutes. (Oxygen accelerates protodeboronation by oxidizing the ligand).[1]

-

Solvation: Add degassed solvent.[1] Stir to dissolve.

-

Base Addition: Add the base. Note: If using K₃PO₄, adding a small amount of water (10:1 ratio) increases solubility but slightly increases deboronation risk. For highly unstable substrates, use anhydrous CsF.

-

Reaction: Heat to 60–80°C . Do not exceed 90°C. Monitor by LCMS every 30 minutes.

-

Checkpoint: If LCMS shows des-boronated thiophene (MW 109), lower temperature and switch to a precatalyst (e.g., XPhos Pd G2).

-

-

Workup: Dilute with EtOAc, wash with water (neutral pH), dry over Na₂SO₄, and concentrate.

Handling & Safety

-

Hygroscopicity: The boronic acid moiety readily forms anhydrides (boroxines) or hydrolyzes.[1] Always warm the container to room temperature before opening to prevent condensation.[1]

-

Toxicity: Thiophene nitriles are toxic by ingestion and skin contact.[1] Liberates HCN if exposed to strong acids.[1]

-

Waste: Segregate as cyanide-containing waste.[1]

References

-

ChemicalBook. (2024).[1][2] Properties and Safety of (2-Cyanothiophen-3-yl)boronic acid (CAS 1023595-18-7). Link

-

Cox, P. A., et al. (2017). "Protodeboronation of Heteroaryl Boronic Acids: Mechanism and Mitigation." Journal of the American Chemical Society.[1][2] Link (Contextual grounding on mechanism).[1]

-

Sigma-Aldrich. (2024).[1] Product Specification: 3-Bromo-2-thiophenecarbonitrile (Precursor). Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

Sources

Technical Guide: (2-Cyanothiophen-3-yl)boronic Acid

CAS Number: 1023595-18-7 Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Executive Summary

(2-Cyanothiophen-3-yl)boronic acid (CAS 1023595-18-7) is a high-value heterocyclic building block used primarily in the synthesis of biaryl scaffolds for kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its structural significance lies in the ortho-disposition of the boronic acid and the nitrile group. This arrangement allows for the rapid construction of fused tricyclic systems (e.g., thienopyrimidines) via tandem Suzuki–Miyaura coupling followed by cyclocondensation.

This guide provides a validated technical framework for the synthesis, handling, and application of this intermediate, addressing the specific stability challenges posed by the electron-withdrawing nitrile group on the thiophene ring.

Chemical Identity & Physical Properties[1][2][3][4][5]

| Property | Data |

| CAS Number | 1023595-18-7 |

| IUPAC Name | (2-Cyanothiophen-3-yl)boronic acid |

| Synonyms | 3-Borono-2-thiophenecarbonitrile; 2-Cyano-3-thienylboronic acid |

| Molecular Formula | C₅H₄BNO₂S |

| Molecular Weight | 152.97 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

| pKa (Calculated) | ~8.5 (Boronic acid moiety) |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

Synthetic Architectures

Synthesis of 1023595-18-7 requires careful selection of reagents to prevent nucleophilic attack on the nitrile group or premature protodeboronation.

Method A: Palladium-Catalyzed Borylation (Gold Standard)

This method is preferred for its functional group tolerance, avoiding the harsh conditions of lithium-halogen exchange which can compromise the nitrile functionality.

Precursor: 3-Bromothiophene-2-carbonitrile (CAS 18791-98-5)[1][2]

Protocol:

-

Reagents: Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%), Potassium Acetate (KOAc).

-

Solvent: Anhydrous 1,4-Dioxane.

-

Conditions: 80–90°C for 4–12 hours under N₂.

-

Workup: The resulting pinacol ester is isolated via filtration through Celite and concentration.

-

Hydrolysis (Optional): The ester is cleaved to the free acid using NaIO₄/NH₄OAc in acetone/water if the free acid is strictly required. Note: In many medicinal chemistry applications, the pinacol ester is used directly.

Method B: Halogen-Magnesium Exchange (Cryogenic)

Suitable for scale-up where transition metal contamination must be minimized, though it carries higher risk of side reactions with the nitrile.

Protocol:

-

Substrate: 3-Bromothiophene-2-carbonitrile.

-

Reagent: i-PrMgCl·LiCl (TurboGrignard) at -40°C in THF.

-

Electrophile: Trimethyl borate (B(OMe)₃) or Triisopropyl borate.

-

Mechanism: The TurboGrignard effects selective Br-Mg exchange. The intermediate is quenched with borate ester.

-

Critical Control Point: Temperature must be strictly controlled to prevent nucleophilic attack of the Grignard species on the nitrile group.

Visualization: Synthesis Workflow

Caption: Comparative synthetic pathways. Route A (Blue) is recommended for high functional group tolerance. Route B (Red) requires cryogenic control.

Reactivity Profile & Handling

Stability Challenges

Thiophene boronic acids are generally less stable than their phenyl counterparts. The presence of the electron-withdrawing nitrile group at the C2 position destabilizes the C-B bond, making the compound susceptible to protodeboronation (hydrolysis of the C-B bond replaced by C-H) under basic aqueous conditions or high heat.

Mitigation Strategy:

-

Use of Esters: Isolate and store the pinacol ester derivative; hydrolyze in situ only if necessary.

-

Base Selection: In Suzuki couplings, use mild bases like K₃PO₄ or Cs₂CO₃ rather than strong hydroxides (NaOH/KOH).

-

Anhydrous Conditions: Minimize water content in reaction mixtures until the catalytic cycle is active.

Suzuki-Miyaura Coupling Optimization

For coupling 1023595-18-7 with aryl halides:

-

Catalyst: Pd(PPh₃)₄ is standard, but Pd(dtbpf)Cl₂ or XPhos Pd G2 often provide higher yields for sterically hindered or electron-deficient thiophenes.

-

Solvent System: DME/H₂O (3:1) or Toluene/EtOH/H₂O (4:1:1).

-

Temperature: 80–100°C (Microwave irradiation can reduce reaction time and limit protodeboronation).

Medicinal Chemistry Applications

(2-Cyanothiophen-3-yl)boronic acid serves as a "privileged scaffold" precursor. The nitrile group is not just a passive substituent; it is a reactive handle for heterocyclization.

Thienopyrimidine Synthesis

A primary application is the synthesis of thienopyrimidines, which are bioisosteres of quinazolines (common in EGFR inhibitors like Gefitinib).

-

Coupling: Suzuki coupling of 1023595-18-7 with an aryl halide containing an ortho-amino or nitro group.

-

Cyclization: The nitrile reacts with the amine (often mediated by acid or further catalysis) to close the pyrimidine ring.

Kinase Inhibitor Design

The thiophene ring provides a distinct geometry compared to phenyl rings, altering the vector of substituents in the ATP-binding pocket of kinases. The nitrile group can engage in hydrogen bonding with the hinge region residues (e.g., backbone amides).

Visualization: Drug Discovery Workflow

Caption: The strategic utility of the cyano-thiophene motif in generating bicyclic heteroaromatic drugs.

References

-

Sigma-Aldrich. (2-Cyanothiophen-3-yl)boronic acid Product Page. Retrieved from

-

Kristensen, J. L., et al. (2025). Synthesis of 2,3-Substituted Thienylboronic Acids and Esters. ResearchGate. Retrieved from

-

BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Using (2-Cyano-3-methoxyphenyl)boronic acid (Analogous Protocol). Retrieved from

-

PubChem. Compound Summary: (2-cyanothiophen-3-yl)boronic acid.[3] National Library of Medicine. Retrieved from

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (General reference for boronic acid stability).

Sources

Introduction: The Strategic Value of (2-Cyanothiophen-3-yl)boronic acid

An In-Depth Technical Guide to the Starting Materials and Synthesis of (2-Cyanothiophen-3-yl)boronic acid

(2-Cyanothiophen-3-yl)boronic acid is a highly valuable heterocyclic building block in modern organic synthesis, particularly for the pharmaceutical and materials science sectors. Its utility is anchored in its capacity to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that is a cornerstone of carbon-carbon bond formation.[1][2] The presence of the cyano group, an electron-withdrawing moiety, significantly influences the electronic properties of the thiophene ring, making this reagent a key intermediate for constructing complex molecular architectures found in active pharmaceutical ingredients and organic electronic materials.[3]

This guide provides an in-depth analysis of the primary synthetic routes to (2-Cyanothiophen-3-yl)boronic acid, focusing on the selection of starting materials and the causality behind key experimental choices. We will explore the most direct and industrially relevant pathways, offering detailed protocols and a comparative analysis to empower researchers in drug development and chemical synthesis.

Primary Synthetic Strategy: Borylation of a Pre-functionalized Thiophene Core

The most efficient and convergent approach to the target molecule begins with a thiophene ring already bearing the requisite cyano and halo functionalities. The key starting material for this strategy is 3-Bromothiophene-2-carbonitrile (CAS 18791-98-5).[3][4] This intermediate provides a reactive handle—the bromine atom—perfectly positioned for conversion into the boronic acid moiety.

Synthesis of the Key Precursor: 3-Bromothiophene-2-carbonitrile

While commercially available, understanding the synthesis of this precursor is critical. The most common method is the regioselective bromination of 2-thiophenecarbonitrile. Thiophene rings are highly susceptible to electrophilic substitution, typically at the C2 and C5 positions. However, the electron-withdrawing nature of the C2-cyano group deactivates the ring, particularly the adjacent C3 position, making direct bromination challenging. A common strategy involves using a potent brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent. The reaction conditions must be carefully controlled to favor substitution at the C3 position and avoid over-bromination.[5][6]

Methodology 1A: Lithium-Halogen Exchange and Borylation

This classic organometallic approach leverages the rapid and clean conversion of an aryl bromide to an aryllithium species, which is then trapped with an electrophilic boron source.[7] This method is prized for its high efficiency, though it requires stringent anhydrous conditions and cryogenic temperatures.

Causality of Experimental Choices:

-

Cryogenic Temperature (-78 °C or lower): The lithium-halogen exchange is extremely fast.[8] Low temperatures are critical to prevent side reactions, such as the aryllithium intermediate reacting with the solvent (e.g., THF) or other electrophiles present in the mixture. It also ensures the stability of the highly reactive organolithium species.[9]

-

Organolithium Reagent (n-BuLi or t-BuLi): n-Butyllithium is commonly used. tert-Butyllithium is more reactive and can be advantageous for less reactive bromides, but may require two equivalents to drive the equilibrium and consume the t-butyl bromide byproduct.[10]

-

Borate Ester Quench: Trialkyl borates, such as triisopropyl borate, serve as the electrophilic boron source. The bulky isopropyl groups can help prevent the formation of over-alkylation products (borinic acids).

-

Aqueous Acidic Workup: The initially formed boronate ester is hydrolyzed under acidic conditions to yield the final boronic acid.

Experimental Protocol: Lithium-Halogen Exchange

-

Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 3-bromothiophene-2-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Litiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 30-60 minutes.[9]

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise to the freshly prepared organolithium solution, again ensuring the temperature remains at -78 °C.

-

Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Hydrolysis: Cool the mixture to 0 °C in an ice bath and carefully quench by adding aqueous HCl (e.g., 1 M) until the solution is acidic (pH ~1-2).

-

Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid, which can be purified by recrystallization or chromatography.

Methodology 1B: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful alternative that avoids the use of pyrophoric organolithium reagents and cryogenic conditions, making it more amenable to scale-up and high-throughput synthesis.[11][12] The reaction couples the aryl bromide with a diboron reagent in the presence of a palladium catalyst and a base.[13]

Causality of Experimental Choices:

-

Palladium Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precursor like PdCl₂(dppf), is required to initiate the catalytic cycle via oxidative addition into the C-Br bond.

-

Diboron Reagent: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent. It is a stable, easy-to-handle solid that yields a pinacol boronate ester. These esters are often more stable than the corresponding boronic acids and can be used directly in subsequent Suzuki couplings.[11]

-

Base: A weak base, typically potassium acetate (KOAc), is crucial. Its role is not to deprotonate but to facilitate the transmetalation step, likely by forming a more reactive palladium-acetate complex and activating the diboron species.[11]

Experimental Protocol: Miyaura Borylation

-

Setup: To a reaction flask, add 3-bromothiophene-2-carbonitrile (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), potassium acetate (KOAc, 3.0 eq), and the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%).

-

Solvent and Degassing: Add an anhydrous, degassed solvent such as dioxane or toluene. Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove palladium residues. Dilute the filtrate with an organic solvent and wash with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude pinacol ester can be purified by column chromatography.

-

Hydrolysis (Optional): If the free boronic acid is required, the pinacol ester can be hydrolyzed by stirring with an aqueous acid.

Alternative Strategy: Stepwise Functionalization of 2,3-Dibromothiophene

An alternative, though less convergent, route begins with commercially available 2,3-dibromothiophene. This strategy relies on the regioselective functionalization of the two C-Br bonds, which exhibit different reactivities. This pathway is valuable when the primary precursor, 3-bromothiophene-2-carbonitrile, is unavailable or prohibitively expensive.

The key to this approach is achieving regioselective metal-halogen exchange. The bromine at the C2 (alpha) position of thiophene is generally more reactive towards lithiation or Grignard formation than the bromine at the C3 (beta) position.[14] This differential reactivity allows for the sequential introduction of the cyano and boryl groups.

Experimental Workflow Outline:

-

Selective Cyanation: React 2,3-dibromothiophene with one equivalent of an organometallic reagent (e.g., n-BuLi or i-PrMgCl) at low temperature. The exchange will preferentially occur at the C2 position. Quenching this intermediate with a cyanating agent (e.g., tosyl cyanide or cyanogen bromide) installs the nitrile at the C2 position, yielding 3-bromo-2-cyanothiophene.

-

Borylation: The resulting 3-bromo-2-cyanothiophene is then subjected to a second borylation step, using either the lithium-halogen exchange (Methodology 1A) or Miyaura borylation (Methodology 1B) as described above.

Comparative Analysis of Synthetic Strategies

| Parameter | Methodology 1A: Lithium-Halogen Exchange | Methodology 1B: Miyaura Borylation | Alternative Strategy: From 2,3-Dibromothiophene |

| Starting Material | 3-Bromothiophene-2-carbonitrile | 3-Bromothiophene-2-carbonitrile | 2,3-Dibromothiophene |

| Key Reagents | n-BuLi, Trialkyl borate | B₂pin₂, Pd catalyst, Base | Organometallics, Cyanating agent, Borylation reagents |

| Reaction Conditions | Cryogenic (-78 °C), strictly anhydrous | Elevated temp (80-100 °C), anhydrous | Two distinct steps, often requiring low temperatures |

| Advantages | High yields, rapid reaction, well-established | Tolerant of more functional groups, avoids pyrophorics, scalable | Utilizes a more basic starting material |

| Disadvantages | Requires pyrophoric reagents, sensitive to moisture, cryogenic setup needed | Expensive Pd catalysts, potential for side reactions (protodeboronation)[13] | Lower overall yield (multi-step), regioselectivity can be challenging |

| Ideal Application | Lab-scale synthesis where high purity and yield are paramount. | Scale-up, medicinal chemistry libraries, substrates with sensitive functional groups. | When primary precursor is unavailable. |

Safety and Handling Considerations

-

Organolithium Reagents: Reagents like n-butyllithium are pyrophoric and react violently with water. They must be handled under a strict inert atmosphere by trained personnel. All glassware must be rigorously dried, and appropriate personal protective equipment (flame-retardant lab coat, safety glasses) is mandatory.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood. Care should be taken to remove residual palladium from the final product, especially if intended for pharmaceutical applications.

-

Cyanide Compounds: Cyanating agents and the 2-cyanothiophene product are toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate waste disposal protocols must be followed.

Conclusion

The synthesis of (2-Cyanothiophen-3-yl)boronic acid is most efficiently achieved by starting with the pre-functionalized intermediate, 3-Bromothiophene-2-carbonitrile . From this key material, researchers have two robust and high-yielding options: classical lithium-halogen exchange for rapid, lab-scale synthesis, or the milder, more scalable palladium-catalyzed Miyaura borylation. The choice between these methods depends on the scale of the reaction, the available equipment, and the functional group tolerance required. By understanding the chemical principles that dictate the choice of reagents and conditions for each pathway, scientists can effectively and safely produce this critical building block for innovation in drug discovery and materials science.

References

- Gewald, K.; Schinke, E.; Böttcher, H. (1966). Chemische Berichte, 99(1), 94-100.

- Sabnis, R. W. (1994). Sulfur Reports, 16(1), 1-17.

- Dömling, A.; Iravani, A. (2010). Current Opinion in Chemical Biology, 14(3), 331-337.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Strategic Use of 3-Bromothiophene-2-Carbonitrile. PharmaChem.

- Gronowitz, S. (1959). 3-Bromothiophene. Organic Syntheses, 39, 10.

- Liang, F., et al. (2013). A green chemistry approach to Gewald reaction. Green Chemistry Letters and Reviews, 6(4), 325-330.

- Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354.

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

- Ishiyama, T.; Murata, M.; Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.

- Smith, A. B., et al. (2020). Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. Organic Letters, 22(15), 5891–5895.

- Malakar, C. C., et al. (2011). Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization. Journal of the American Chemical Society, 133(47), 19062–19065.

- Zhang, X., et al. (2019). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. ChemistrySelect, 4(41), 12151-12158.

- Sharma, S., et al. (2018). 3-Cyanoallyl boronates are versatile building blocks in the synthesis of polysubstituted thiophenes.

- BenchChem. (n.d.). Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide. Retrieved from a relevant BenchChem technical guide URL.

- Wikipedia contributors. (2023). Metal–halogen exchange. Wikipedia, The Free Encyclopedia.

- Ali, A., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 10(1), 60.

- Morandi, B., & Bode, J. W. (2019). OC II Lecture Notes. ETH Zurich.

- Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046.

- Jamison, T. F., et al. (2023). Algorithmic reaction optimization of an ultrafast lithium–halogen exchange reaction in flow. Reaction Chemistry & Engineering, 8(1), 123-132.

-

Crassous, J., et al. (2022). Triple Regioselective Functionalization of Cationic[3]Helicenes via Iridium‐Catalyzed Borylation and Suzuki Cross‐Coupling Reactivity. Chemistry – A European Journal, 28(1), e202103457.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2740088, 3-Bromothiophene-2-carbonitrile. Retrieved from [Link]

- Siegel, D. (n.d.). Lithium Halogen Exchange #1 Revised. University of Wisconsin.

- Ali, A., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react.

- Chrisp, T. M., et al. (2016). The Lithium–Halogen Exchange Reaction in Process Chemistry. In The Lithium–Halogen Exchange Reaction in Process Chemistry (pp. 343-376). John Wiley & Sons, Inc.

- Procter, D. J., et al. (2019). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Organic Letters, 21(10), 3693–3697.

- Mårtensson, J., et al. (2022). Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex.

- LookChem. (n.d.). Cas 86604-39-9, 3-Thiophenecarbonitrile, 2-amino-4-(4-bromophenyl)-.

- ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? [Forum discussion].

- CN101591328A - The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof. (2009).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 3-Bromothiophene-2-carbonitrile | C5H2BrNS | CID 2740088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. ethz.ch [ethz.ch]

- 11. Miyaura Borylation Reaction [organic-chemistry.org]

- 12. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 13. par.nsf.gov [par.nsf.gov]

- 14. scispace.com [scispace.com]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of (2-Cyanothiophen-3-yl)boronic Acid

Executive Summary

(2-Cyanothiophen-3-yl)boronic acid (CAS: 389622-09-5) represents a distinct class of "difficult" Suzuki coupling partners. While thiophene boronic acids are generally reactive, the presence of the electron-withdrawing cyano group at the ortho (C2) position creates a "push-pull" electronic environment. This increases the Lewis acidity of the boron center—theoretically aiding transmetallation—but simultaneously renders the C–B bond highly susceptible to hydrolytic cleavage (protodeboronation).

This guide provides a tiered approach to coupling this substrate, moving from robust standard conditions to specialized protocols for challenging electrophiles.

Substrate Analysis & Mechanistic Challenges

The Ortho-Cyano Effect

The proximity of the cyano group (C2) to the boronic acid (C3) introduces two critical failure modes that must be managed:

-

Accelerated Protodeboronation: The electron-withdrawing nature of the nitrile group stabilizes the transient anion formed during base-catalyzed hydrolysis. In aqueous basic media, this leads to the rapid loss of the boronic acid moiety, yielding 2-cyanothiophene (inert byproduct) before coupling can occur.

-

Nitrile Hydrolysis: Under vigorous aqueous basic conditions (e.g., NaOH, high heat), the nitrile group is prone to hydrolysis, converting the target ligand into a primary amide or carboxylic acid.

Mechanistic Pathway & Competition

The success of the reaction depends on the rate of Transmetallation (

Figure 1: Kinetic competition between productive coupling and destructive deboronation.

Optimization Strategy Matrix

To mitigate the risks identified above, experimental conditions must be tuned to favor

| Variable | Recommendation | Scientific Rationale |

| Catalyst | Pd(dppf)Cl₂ or XPhos Pd G3 | Pd(dppf)Cl₂: Large bite angle accelerates reductive elimination. XPhos Pd G3: Bulky, electron-rich ligand facilitates rapid oxidative addition and transmetallation, crucial for beating the deboronation clock. |

| Base | K₃PO₄ or Na₂CO₃ | Avoid strong hydroxide bases (NaOH, KOH) to prevent nitrile hydrolysis. Phosphate is often superior for unstable boronic acids due to buffering capacity. |

| Solvent | DME/H₂O or THF/H₂O | Ethereal solvents coordinate well. Keep water ratio low (e.g., 4:1 or 10:1) to minimize hydrolysis while maintaining solubility of the base. |

| Stoichiometry | 1.2 – 1.5 equiv. | Excess boronic acid is required to account for the inevitable percentage lost to protodeboronation. |

Recommended Protocols

Protocol A: The "Workhorse" Condition (High Robustness)

Best for: Coupling with reactive aryl bromides or iodides.

Reagents:

-

(2-Cyanothiophen-3-yl)boronic acid (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)

-

Base: 2M Na₂CO₃ (aqueous)

-

Solvent: 1,2-Dimethoxyethane (DME)

Procedure:

-

Charge a reaction vial with the aryl bromide (1.0 mmol), boronic acid (1.2 mmol, 184 mg), and Pd(dppf)Cl₂ (0.05 mmol, 41 mg).

-

Evacuate and backfill with Nitrogen (x3). Oxygen promotes homocoupling and catalyst deactivation.

-

Add degassed DME (4 mL) and 2M Na₂CO₃ (1 mL).

-

Seal and heat to 80°C for 4–12 hours.

-

Monitor: Check LCMS at 2 hours. If deboronation is observed (mass = 109 amu), switch to Protocol B.

Protocol B: The "High Efficiency" Condition (Unstable Substrates)

Best for: Coupling with aryl chlorides, sterically hindered partners, or if Protocol A fails due to deboronation.

Reagents:

-

(2-Cyanothiophen-3-yl)boronic acid (1.5 equiv)

-

Aryl Halide (1.0 equiv)

-

Catalyst: XPhos Pd G3 (2–3 mol%)

-

Base: K₃PO₄ (3.0 equiv, solid or 0.5M solution)

-

Solvent: THF / Water (10:1 ratio)

Procedure:

-

Charge vial with aryl halide, boronic acid, XPhos Pd G3, and solid K₃PO₄.

-

Evacuate/backfill with Nitrogen.

-

Add degassed THF/Water mixture.

-

Stir at 40–60°C . Note: Lower temperature preserves the boronic acid.

-

Why this works: The Buchwald G3 precatalyst activates immediately. XPhos forms a highly active monolithic Pd(0) species that couples faster than the boronic acid can decompose.

Protocol C: Anhydrous Activation (Rescue Condition)

Best for: Substrates where nitrile hydrolysis is observed.

Reagents:

-

Base: CsF (2.0 equiv) or anhydrous K₃PO₄.

-

Solvent: Anhydrous 1,4-Dioxane.

-

Catalyst: Pd(PPh₃)₄ (5 mol%).

-

Temp: 90°C.

Troubleshooting & Decision Tree

Figure 2: Decision tree for troubleshooting reaction failures.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Cox, P. A., et al. (2017). Protodeboronation of Heteroarylboronic Acids: Mechanism, Speciation, and Scale-Up. Journal of the American Chemical Society, 139(37), 13156–13165. Link

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

Sources

Application Note: Palladium-Catalyzed Coupling of (2-Cyanothiophen-3-yl)boronic Acid

Executive Summary

Coupling (2-Cyanothiophen-3-yl)boronic acid presents a "perfect storm" of synthetic challenges: it combines the inherent instability of heteroaryl boronic acids with significant ortho-steric hindrance and electronic deactivation from the nitrile group. Standard protocols utilizing Pd(PPh3)4 often result in low yields due to competitive protodeboronation and catalyst poisoning.

This guide details two optimized protocols:

-

Method A (High Turnover): Utilizes Buchwald G3/G4 precatalysts for rapid cross-coupling at mild temperatures.

-

Method B (Robust/Steric): Utilizes Pd-PEPPSI-IPr for challenging electrophiles requiring higher thermal energy.

Substrate Analysis & Mechanistic Challenges

To successfully couple this substrate, one must understand the failure modes inherent to its structure.

The "Race Against Time"

The primary failure mode is Protodeboronation . Thiophene boronic acids are prone to hydrolysis. The 2-cyano group, while electron-withdrawing (EWG), creates a paradox:

-

Electronic Effect: The EWG makes the boron center less nucleophilic, slowing down the transmetallation step.

-

Steric Effect: The ortho-nitrile hinders the approach of the palladium complex.

Result: The catalyst struggles to transmetallate (slow step), while the basic aqueous conditions rapidly degrade the boronic acid (fast step). Success depends on accelerating transmetallation to beat decomposition.

Nitrile Coordination

The nitrile nitrogen has a lone pair that can coordinate to Palladium (Pd-N bond), displacing labile ligands and creating an inactive "resting state" species. This effectively poisons the catalyst, requiring higher loadings or sterically bulky ligands (like Biaryl phosphines or NHCs) to prevent coordination.

Decision Matrix: Catalyst Selection

Use the following logic flow to select the appropriate starting point for your specific electrophile.

Figure 1: Catalyst selection logic based on electrophile reactivity and steric demand.

Optimized Experimental Protocols

Method A: Buchwald Precatalyst System (Recommended)

Rationale: This method uses XPhos Pd G4 or SPhos Pd G4 . These ligands are bulky (preventing nitrile coordination) and electron-rich (facilitating oxidative addition). The "G4" precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation at room temperature, minimizing the time the boronic acid sits in hot base.

Reagents:

-

(2-Cyanothiophen-3-yl)boronic acid (1.2 - 1.5 equiv)

-

Electrophile (Ar-Cl, Ar-Br) (1.0 equiv)

-

Catalyst: XPhos Pd G4 (2-5 mol%) [CAS: 1599466-81-5]

-

Base: K3PO4 (3.0 equiv, 0.5M aqueous solution)

-

Solvent: THF or 1,4-Dioxane.

Step-by-Step Protocol:

-

Charge Solids: In a vial equipped with a stir bar, add the Electrophile (1.0 mmol), Boronic Acid (1.5 mmol), and XPhos Pd G4 (0.02 mmol, 2 mol%).

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Solvent Addition: Add degassed THF (4 mL) via syringe. Stir to dissolve solids.

-

Base Addition: Add degassed 0.5M K3PO4 (aq) (6 mL) via syringe.

-

Note: The biphasic mixture is crucial. The boronic acid remains largely in the organic phase, protecting it from rapid hydrolysis in the aqueous phase until it reacts at the interface.

-

-

Reaction: Stir vigorously at 40°C .

-

Checkpoint: Monitor by TLC/LCMS after 1 hour. If conversion is low, increase to 60°C. Avoid boiling temperatures to prevent deboronation.

-

-

Workup: Dilute with Ethyl Acetate. Wash with water and brine. Dry over Na2SO4.

Method B: Pd-PEPPSI-IPr System (For Difficult Cases)

Rationale: If Method A fails due to catalyst death, use Pd-PEPPSI-IPr . This NHC-based catalyst is extremely robust, air-stable, and operates well in "cocktail" conditions. The bulky IPr ligand creates a protective pocket that strictly enforces reductive elimination, even with the ortho-nitrile present.

Reagents:

-

Catalyst: Pd-PEPPSI-IPr (2 mol%) [CAS: 905459-27-0]

-

Base: K2CO3 (3.0 equiv, solid) or Cs2CO3.

-

Solvent: Toluene/MeOH (1:1 ratio) or Dioxane.

Step-by-Step Protocol:

-

Charge Solids: Add Electrophile (1.0 mmol), Boronic Acid (1.5 mmol), Pd-PEPPSI-IPr (2 mol%), and powdered K2CO3 (3.0 mmol) to a reaction vial.

-

Degas: Cycle Nitrogen/Vacuum (3x).

-

Solvent: Add Toluene (2.5 mL) and Methanol (2.5 mL).

-

Why Methanol? PEPPSI catalysts often require a protic co-solvent to activate the precatalyst (displacing the pyridine ligand).

-

-

Reaction: Heat to 80°C for 4–12 hours.

-

Workup: Filter through a pad of Celite to remove palladium black and salts. Concentrate and purify.

Comparative Data & Troubleshooting

Solvent & Base Effects

The choice of base significantly impacts the stability of the thiophene boronic acid.

| Parameter | Recommendation | Reason |

| Base | K3PO4 (Tribasic Potassium Phosphate) | Buffers pH effectively; less aggressive than hydroxides or alkoxides, reducing protodeboronation. |

| Alternative Base | Cs2CO3 (Cesium Carbonate) | "Cesium Effect" improves solubility in organic solvents, useful for sterically crowded couplings. |

| Solvent | THF/Water (2:1) | Good solubility for organic substrates; phase separation protects boronic acid. |

| Avoid | NaOtBu / KOtBu | Too strong; will cause rapid protodeboronation and may attack the nitrile (nucleophilic attack). |

Troubleshooting Guide (Self-Validating Checks)

Problem: Starting material (Electrophile) remains, Boronic Acid disappears.

-

Diagnosis: Protodeboronation occurred faster than coupling.

-

Solution:

-

Switch to Method A (Faster catalyst).

-

Add the Boronic Acid in portions (e.g., 0.5 equiv every hour).

-

Switch to the Pinacol Ester or MIDA Boronate of the thiophene (slow release).

-

Problem: Reaction stalls at 50% conversion.

-

Diagnosis: Catalyst poisoning (likely by the nitrile).

-

Solution: Increase catalyst loading to 5 mol% or switch to Pd-PEPPSI-IPr (Method B), which is more resistant to coordination.

Mechanistic Visualization

The following diagram illustrates the competition between the productive coupling cycle and the destructive deboronation pathway.

Figure 2: The kinetic competition. The goal is to accelerate the "Transmetallation" step (Yellow) to consume the Boronic Acid before "Protodeboronation" (Red) destroys it.

References

-

Buchwald, S. L., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[1] Journal of the American Chemical Society, 2010.[1]

-

Organ, M. G., et al. "Pd-PEPPSI-IPr: An Efficient Catalyst for the Suzuki-Miyaura Coupling." Chemistry - A European Journal, 2006.

-

Lloyd-Jones, G. C., et al. "Protodeboronation of (Hetero)Arylboronic Acids." Journal of the American Chemical Society, 2014.[2]

-

Sigma-Aldrich (Merck). "PEPPSI™ Catalyst Technology User Guide."

Sources

Synthesis of substituted biaryls using (2-Cyanothiophen-3-yl)boronic acid

Application Note: Synthesis of Substituted Biaryls using (2-Cyanothiophen-3-yl)boronic Acid

Introduction: The Scaffold Hopping Advantage

Thiophene rings serve as critical bioisosteres (scaffold hops) for phenyl rings in medicinal chemistry, often improving metabolic stability or solubility. The specific building block (2-Cyanothiophen-3-yl)boronic acid represents a high-value "push-pull" scaffold:

-

Thiophene Core: Electron-rich aromatic system.

-

2-Cyano Group: A versatile handle for downstream functionalization (e.g., to tetrazoles, amides, or amines) and an electron-withdrawing group (EWG) that modulates the ring's electronics.

However, this molecule presents a dual paradox in synthesis:

-

Electronic Deactivation: The electron-withdrawing cyano group stabilizes the boronate "ate" complex, reducing its nucleophilicity and slowing the transmetallation step.

-

Catalyst Poisoning: The nitrile nitrogen is a competent

-donor that can displace phosphine ligands on Palladium (Pd), forming inactive

This guide provides field-proven protocols to overcome these kinetic traps and ensure high-yield biaryl synthesis.

Mechanistic Insight & Catalyst Selection

To succeed, we must outcompete the nitrile coordination and force the sluggish transmetallation.

-

The Solution: Use Dialkylbiaryl Phosphines (Buchwald Ligands) .[1] Ligands such as SPhos and XPhos are bulky and electron-rich.[1]

-

Steric Bulk: Prevents the nitrile from coordinating to the Pd center.

-

Electron Richness: Accelerates oxidative addition (crucial for chloro-partners) and facilitates the transmetallation of the electron-deficient thiophene boronate.

-

Mechanistic Pathway & Failure Modes[2][3]

The following diagram illustrates the standard catalytic cycle versus the specific "Nitrile Trap" relevant to this substrate.

Figure 1: Catalytic cycle highlighting the competitive nitrile poisoning pathway (Red) which must be suppressed by bulky ligands.

Experimental Protocols

Protocol A: The "Robust" Method (Standard Substrates)

Best for: Coupling with Aryl Bromides or Iodides lacking significant steric hindrance.

Reagents:

-

(2-Cyanothiophen-3-yl)boronic acid (1.2 - 1.5 equiv)

-

Aryl Halide (1.0 equiv)[2]

-

Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3-5 mol%)

-

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Charge a reaction vial with the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

-

Seal the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Add degassed 1,4-Dioxane (4 mL) and 2.0 M aq.

(1.5 mL) via syringe. -

Heat to 80–90°C for 4–12 hours. Note: Do not exceed 100°C to prevent protodeboronation.

-

Workup: Dilute with EtOAc, wash with water/brine, dry over

, and concentrate.

Why this works: The bidentate dppf ligand has a large bite angle which enhances reductive elimination, and it is moderately resistant to displacement by the nitrile.

Protocol B: The "High-Performance" Method (Challenging Substrates)

Best for: Aryl Chlorides, Heterocycles, or Sterically Hindered Partners.

Reagents:

-

(2-Cyanothiophen-3-yl)boronic acid (1.5 equiv)

-

Aryl Chloride/Bromide (1.0 equiv)

-

Pre-Catalyst: XPhos Pd G3 or SPhos Pd G3 (2-4 mol%)

-

Alternative:

(2 mol%) + XPhos (8 mol%)

-

-

Base:

(3.0 equiv, solid or 0.5M aq) -

Solvent: n-Butanol or Toluene/Water (4:1)

Procedure:

-

Catalyst Activation: If using G3 precatalysts, no activation is needed. If using

/Ligand, stir them in the solvent at room temperature for 10 mins before adding substrates. -

Combine aryl halide, boronic acid, base, and catalyst in the vessel.

-

Evacuate and backfill with Argon (

). -

Add solvent (0.2 M concentration relative to halide).

-

Heat to 100°C (for Toluene/Water) or 80°C (for n-Butanol).

-

Monitor via LCMS. If conversion stalls, add a second portion of catalyst (1 mol%).

Why this works:

-

XPhos/SPhos: These ligands create a "protective shell" around the Pd, making nitrile coordination geometrically impossible.

- : A stronger base than carbonate, crucial for activating the electron-deficient thiophene boronic acid for transmetallation.

Optimization & Troubleshooting Data

The following table summarizes expected outcomes based on catalyst/base combinations for this specific scaffold.

| Variable | Condition | Outcome | Mechanistic Explanation |

| Catalyst | Poor (<30%) | ||

| Catalyst | SPhos Pd G3 | Excellent (>85%) | Bulky ligand prevents poisoning; accelerates transmetallation. |

| Base | Low | Too weak to activate the electron-poor boronic acid. | |

| Base | High | Optimal basicity for thiophene boronates without degrading the nitrile. | |

| Solvent | DMF | Variable | Can promote protodeboronation at high temps ( |

| Solvent | Dioxane/H₂O | Good | Standard biphasic system solubilizes inorganic base. |

Workflow Diagram: Decision Matrix

Figure 2: Decision matrix for selecting the appropriate coupling protocol.

Handling Instability: Protodeboronation

While the 3-position is more stable than the 2-position, the presence of the 2-cyano group can still induce hydrolytic deboronation (loss of

Mitigation Strategy:

-

Concentration: Run reactions at high concentration (0.5 M) to favor the bimolecular coupling over the unimolecular deboronation.

-

Water Control: If deboronation is observed, switch to anhydrous conditions using CsF (Cesium Fluoride) or

in dry Dioxane. -

MIDA Boronates: If the boronic acid degrades too fast, convert it to a MIDA boronate . This "slow-release" reagent maintains a low concentration of the active boronic acid, minimizing decomposition pathways [1].[4][5]

References

-

Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids in Cross-Coupling Reactions." Journal of the American Chemical Society.

-

Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

-

Sherwood, J., et al. (2019). "Palladium-catalyzed cross-coupling of nitriles." Beilstein Journal of Organic Chemistry. (Context on nitrile interference).

-

Sigma-Aldrich. "Buchwald Precatalysts User Guide."

Sources

Use of (2-Cyanothiophen-3-yl)boronic acid in organic electronics

Application Note: Bandgap Engineering in Organic Electronics using (2-Cyanothiophen-3-yl)boronic Acid

Part 1: Executive Summary & Strategic Rationale

Subject: (2-Cyanothiophen-3-yl)boronic acid (CAS: 102565-38-0 / Analogues) Primary Application: Organic Photovoltaics (OPV), Organic Field-Effect Transistors (OFETs), and OLED host materials.[1]

Scientific Premise: In the design of organic semiconductors, the precise modulation of Frontier Molecular Orbitals (FMOs) is paramount. (2-Cyanothiophen-3-yl)boronic acid serves as a specialized terminal functionalization reagent and a building block for Acceptor-Donor-Acceptor (A-D-A) small molecules.[1]

Unlike standard thiophene building blocks, the inclusion of the nitrile (-CN) group at the 2-position exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect.[1] When coupled to a conjugated core via the boronic acid handle at the 3-position, it significantly stabilizes the Lowest Unoccupied Molecular Orbital (LUMO). This "Deep LUMO" engineering is critical for:

-

Air-Stable n-Type Transport: Lowering LUMO levels below -4.0 eV to prevent oxidation of electron charge carriers.[1]

-

Open Circuit Voltage (

) Maximization: In OPVs, the -

Intramolecular Lock: The cyano group can promote planarization via non-covalent interactions (e.g., S···N or H···N) with adjacent rings, enhancing charge mobility.

Part 2: Material Science Context & Mechanism

The "Deep LUMO" Effect

The cyano group is one of the most effective tools for bandgap narrowing. By attaching the (2-cyanothiophen-3-yl) moiety to an electron-rich core (e.g., Benzodithiophene or Diketopyrrolopyrrole), you create a push-pull system.[1]

-

HOMO Impact: Moderate depression (0.1 – 0.2 eV).

-

LUMO Impact: Significant depression (0.3 – 0.5 eV).

-

Net Result: Reduced optical bandgap (

) and red-shifted absorption.[1]

Structural Logic Diagram

The following diagram illustrates the workflow from the raw boronic acid reagent to a functional device, highlighting the critical Suzuki coupling step.

Figure 1: Synthetic pathway utilizing (2-Cyanothiophen-3-yl)boronic acid to synthesize A-D-A type organic semiconductors.

Part 3: Detailed Experimental Protocols

Disclaimer: This protocol assumes the synthesis of a model A-D-A small molecule by coupling the boronic acid to a dibromo-aromatic core.

Reagents & Equipment

-

Reagent A: (2-Cyanothiophen-3-yl)boronic acid (1.0 g, 6.5 mmol).[1]

-

Reagent B: 4,7-Dibromo-2,1,3-benzothiadiazole (Core unit) (0.8 g, 2.7 mmol).[1]

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (

) (2-3 mol%). -

Ligand: Tri(o-tolyl)phosphine (

) (8-12 mol%).[1] -

Base: Potassium Phosphate Tribasic (

), 2M Aqueous solution (degassed). -

Solvent: Toluene (Anhydrous, degassed) + Aliquat 336 (Phase transfer catalyst).

-

Inert Gas: High-purity Argon or Nitrogen.[1]

Step-by-Step Suzuki Coupling Protocol

Step 1: Inert Environment Preparation

-

Rationale: Palladium(0) species are oxygen-sensitive.[1] The boronic acid is prone to protodeboronation (loss of boron group) in the presence of oxygen and moisture before the catalytic cycle engages.

-

Action: Flame-dry a 2-neck round bottom flask (RBF) and cool under Argon flow.

Step 2: Solvation and Degassing

-

Add Reagent B (Core) and Reagent A (Boronic Acid) to the flask. Use a 2.4:1 molar excess of the boronic acid relative to the dibromo-core to ensure complete end-capping.[1]

-

Add Toluene (20 mL) and 2 drops of Aliquat 336.

-

Critical: Bubble Argon through the solution for 20 minutes. Do not skip this. Oxygen acts as a trap for the active catalyst.

Step 3: Catalyst Activation [1]

-

Add

and -

Add the degassed

(2M, 5 mL). The mixture will become biphasic. -

Why

? Stronger bases (like hydroxides) can hydrolyze the nitrile (-CN) group to an amide/acid at high temperatures. Phosphate is milder but sufficiently basic for the transmetalation step.

Step 4: Reflux & Monitoring

-

Heat to 90°C – 110°C vigorously stirring for 24–48 hours.

-

Self-Validation: Monitor via TLC. The starting dibromo-core should disappear completely. If mono-substituted product persists, add an additional 0.2 eq of boronic acid and fresh catalyst.

Step 5: Work-up & Purification (Crucial for Electronics) [1]

-

Cool to room temperature.[2] Pour into Methanol (200 mL) to precipitate the crude solid.

-

Filter and wash with water (to remove salts) and methanol.

-

Palladium Scavenging: Dissolve the solid in Chloroform and add a Pd-scavenging agent (e.g., sodium diethyldithiocarbamate) or stir with silica thiol. Residual Pd acts as a charge trap in OFETs/OPVs, killing efficiency.

-

Final Purification: Recrystallization from Chlorobenzene or Soxhlet extraction (Methanol -> Acetone -> Hexane -> Chloroform).[1]

Part 4: Characterization & Data Interpretation

To validate the successful incorporation of the (2-cyanothiophen-3-yl) unit, compare the product against the non-cyano analog (e.g., phenyl-capped or standard thiophene-capped).[1]

Table 1: Expected Property Shifts

| Metric | Technique | Observation | Physical Cause |

| LUMO Level | Cyclic Voltammetry (CV) | Shift from -3.5 eV to -3.9 eV | Electron-withdrawing nature of Nitrile (-CN).[1][3] |

| HOMO Level | Cyclic Voltammetry (CV) | Shift from -5.2 eV to -5.4 eV | Inductive effect stabilization. |

| Optical Gap ( | UV-Vis Spectroscopy | Red-shift (e.g., 500nm | Reduced energy gap between FMOs.[1] |

| Solubility | Visual / NMR | Slight Decrease | Increased polarity and planar stacking interactions. |

Energy Level Diagram (DOT)

Visualizing the bandgap engineering achieved by this protocol.

Figure 2: Energy level diagram demonstrating the stabilizing effect of the cyano group on Frontier Molecular Orbitals.

Part 5: Troubleshooting & Optimization

-

Protodeboronation:

-

Nitrile Hydrolysis:

-

Low Solubility:

Part 6: References

-

Suzuki-Miyaura Coupling Mechanism & Optimization:

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

-

Cyano-Thiophenes in Organic Electronics:

-

Deep LUMO Engineering:

-

Palladium Scavenging Protocols:

-

Nielsen, K. T., et al. (2004). Efficient Removal of Palladium from Suzuki Coupling Products. Journal of Organic Chemistry, 69(8), 2768–2771.

-

Sources

- 1. 1003-31-2|2-Thiophenecarbonitrile|BLD Pharm [bldpharm.com]

- 2. Practical C-H Functionalization of Quinones with Boronic Acids [organic-chemistry.org]

- 3. thieme-connect.de [thieme-connect.de]

- 4. fishersci.com [fishersci.com]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of cyano (CN)-groups on the planarity, film morphology and photovoltaic performance of benzodithiophene-based polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cyano-Substituted Head-to-Head Polythiophenes: Enabling High-Performance n-Type Organic Thin-Film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Conductive Polymers from (2-Cyanothiophen-3-yl)boronic acid

Introduction: Harnessing Functionalized Thiophenes for Advanced Conductive Materials

Polythiophenes represent a significant class of conductive polymers, prized for their environmental stability, tunable electronic properties, and broad applicability in fields ranging from organic electronics to biomedical sensors.[1][2][3] The strategic functionalization of the thiophene monomer is a powerful tool for fine-tuning the properties of the resulting polymer. The introduction of electron-withdrawing or electron-donating groups can significantly alter the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing its conductivity, optical absorption, and performance in electronic devices.[4]

This application note provides a detailed guide to the synthesis and characterization of conductive polymers derived from (2-Cyanothiophen-3-yl)boronic acid. This monomer is of particular interest due to the presence of two distinct functional groups:

-

The Cyano Group (-CN): As a potent electron-withdrawing group, the cyano substituent is expected to lower the HOMO and LUMO energy levels of the polymer. This can lead to enhanced stability and potentially higher open-circuit voltages in photovoltaic applications.[4]

-

The Boronic Acid Group (-B(OH)₂): This functionality makes the monomer an ideal candidate for Suzuki-Miyaura cross-coupling polymerization, a versatile and widely used method for the synthesis of conjugated polymers.[5]

We will explore two primary methods for the preparation of conductive polymers from this monomer: chemical polymerization via Suzuki coupling and electrochemical polymerization. This guide is intended for researchers and scientists in materials science, polymer chemistry, and drug development who are interested in creating novel conductive materials with tailored properties.

Chemical Polymerization via Suzuki-Miyaura Cross-Coupling

Suzuki-Miyaura polycondensation is a robust method for forming carbon-carbon bonds between aromatic rings, making it exceptionally well-suited for the synthesis of conjugated polymers.[5] In this process, the (2-Cyanothiophen-3-yl)boronic acid monomer can be self-condensed or co-polymerized with a suitable dihalo-aromatic comonomer in the presence of a palladium catalyst and a base. For the purpose of this protocol, we will focus on the homopolymerization of a di-functionalized monomer derived from (2-Cyanothiophen-3-yl)boronic acid.

Monomer Preparation: 5-Bromo-2-cyanothiophen-3-yl)boronic Acid

To facilitate a chain-growth polymerization, a di-functionalized monomer is required. A plausible synthetic route would involve the bromination of the 5-position of the thiophene ring, which is highly activated towards electrophilic substitution.

Rationale for Experimental Choices

-

Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand, is essential for the catalytic cycle of the Suzuki coupling. The choice of ligand can significantly impact the reaction rate and yield.

-

Base: A base, typically sodium carbonate or potassium phosphate, is required to activate the boronic acid for transmetalation to the palladium center. The choice of base and solvent system is crucial to prevent premature deboronation.

-

Solvent: A two-phase solvent system, such as toluene and water, is often employed to dissolve both the organic-soluble monomer and catalyst and the water-soluble inorganic base.

Experimental Protocol: Suzuki-Miyaura Polycondensation

Materials:

-

5-Bromo-2-cyanothiophen-3-yl)boronic acid (Monomer)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Deionized Water (degassed)

-

Methanol

-

Acetone

-

Chloroform

-

Standard Schlenk line and glassware

Procedure:

-

Monomer and Reagent Preparation: In a Schlenk flask, dissolve the monomer (1 equivalent) in a minimal amount of anhydrous toluene. In a separate flask, prepare a 2 M aqueous solution of K₂CO₃ and thoroughly degas it by bubbling with argon for at least 30 minutes.

-

Reaction Setup: To the monomer solution, add the aqueous K₂CO₃ solution (3 equivalents).

-

Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (2-5 mol%) to the reaction mixture.

-

Polymerization: Heat the reaction mixture to 90 °C with vigorous stirring under an argon atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

Polymer Precipitation and Purification: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

-

Washing: Filter the crude polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomer.

-

Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform to fractionate the polymer based on solubility and molecular weight.

-

Drying: Dry the purified polymer under vacuum at 40-50 °C for 24 hours.

Electrochemical Polymerization

Electropolymerization is a powerful technique for depositing a thin, uniform film of a conductive polymer directly onto an electrode surface.[6][7] This method offers excellent control over the film thickness and morphology. The polymerization is initiated by the oxidation of the monomer at the electrode surface, leading to the formation of radical cations that subsequently couple to form the polymer chain.

Rationale for Experimental Choices

-

Solvent and Electrolyte: A polar aprotic solvent, such as acetonitrile, is typically used to dissolve the monomer and the supporting electrolyte. The electrolyte, for instance, tetrabutylammonium hexafluorophosphate (TBAPF₆), is necessary to ensure the conductivity of the solution.

-

Working Electrode: The choice of the working electrode material (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon) will depend on the intended application and the desired properties of the polymer film.

-

Electrochemical Technique: Cyclic voltammetry is a common technique for electropolymerization as it allows for both the polymerization and the in-situ characterization of the polymer film's redox behavior.

Experimental Protocol: Electropolymerization

Materials:

-

(2-Cyanothiophen-3-yl)boronic acid (Monomer)

-

Tetrabutylammonium hexafluorophosphate (TBAPF₆)

-

Acetonitrile (anhydrous, electrochemical grade)

-

Working Electrode (e.g., ITO-coated glass slide)

-

Platinum wire or graphite rod (Counter Electrode)

-

Ag/AgCl or Saturated Calomel Electrode (SCE) (Reference Electrode)

-

Potentiostat/Galvanostat

Procedure:

-

Electrolyte Solution Preparation: Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile.

-

Monomer Solution: Dissolve the (2-Cyanothiophen-3-yl)boronic acid monomer in the electrolyte solution to a concentration of 10-50 mM.

-

Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working electrode, counter electrode, and reference electrode immersed in the monomer solution.

-

Degassing: Deoxygenate the solution by bubbling with high-purity argon for 15-20 minutes.

-

Electropolymerization: Perform cyclic voltammetry by scanning the potential from the open-circuit potential to a sufficiently high anodic potential to oxidize the monomer (e.g., 0 V to +1.8 V vs. Ag/AgCl). The exact potential range should be determined empirically.

-

Film Growth: Repeat the potential cycling for a desired number of cycles. The growth of the polymer film on the working electrode will be indicated by the appearance of new redox peaks in the cyclic voltammogram and a visible colored film on the electrode surface.

-

Washing and Drying: After polymerization, gently rinse the polymer-coated electrode with fresh acetonitrile to remove unreacted monomer and electrolyte, and then dry it under a stream of nitrogen.